BA 1 TFA

Description

Properties

IUPAC Name |

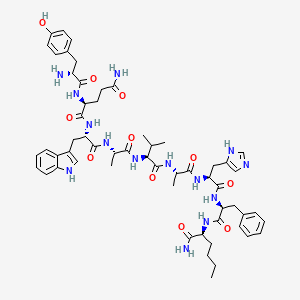

(2S)-2-[[(2R)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]pentanediamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C57H76N14O11/c1-6-7-16-42(49(60)74)66-55(80)44(25-34-13-9-8-10-14-34)69-56(81)46(27-37-29-61-30-63-37)68-50(75)32(4)65-57(82)48(31(2)3)71-51(76)33(5)64-54(79)45(26-36-28-62-41-17-12-11-15-39(36)41)70-53(78)43(22-23-47(59)73)67-52(77)40(58)24-35-18-20-38(72)21-19-35/h8-15,17-21,28-33,40,42-46,48,62,72H,6-7,16,22-27,58H2,1-5H3,(H2,59,73)(H2,60,74)(H,61,63)(H,64,79)(H,65,82)(H,66,80)(H,67,77)(H,68,75)(H,69,81)(H,70,78)(H,71,76)/t32-,33-,40+,42-,43-,44-,45-,46-,48-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXSSCSKCOFKPOK-ZWAOGYCRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CN=CN2)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CCC(=O)N)NC(=O)C(CC5=CC=C(C=C5)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@@H](C(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H](CC5=CC=C(C=C5)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C57H76N14O11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1133.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of BA 1 TFA, a Bombesin Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

BA 1 TFA, a synthetic peptide analog of bombesin, acts as a potent agonist for the bombesin (BB) receptor family, which comprises three G protein-coupled receptors: the Neuromedin B receptor (NMBR or BB1), the Gastrin-Releasing Peptide receptor (GRPR or BB2), and the bombesin receptor subtype-3 (BRS-3 or BB3). This technical guide delineates the mechanism of action of this compound, detailing its binding affinity, downstream signaling cascades, and the experimental methodologies used for its characterization. Activation of these receptors by this compound initiates a signaling cascade primarily through the Gαq pathway, leading to the activation of Phospholipase C and subsequent mobilization of intracellular calcium, as well as the activation of key protein kinase pathways, including the MAPK/ERK and PI3K/Akt signaling axes. This guide provides a comprehensive overview for researchers and professionals involved in drug discovery and development targeting the bombesin receptor system.

Introduction

The bombesin family of peptides and their receptors are implicated in a wide array of physiological and pathophysiological processes, including regulation of gastrointestinal functions, cell growth, and central nervous system activities. The three receptor subtypes, BB1, BB2, and BB3, are G protein-coupled receptors (GPCRs) that, upon activation, primarily couple to Gq/11 and G12/13 proteins. This compound, with the sequence [D-Tyr6,β-Ala11,Phe13,Nle14]bombesin(6-14), is a potent synthetic agonist that interacts with all three receptor subtypes, making it a valuable tool for studying the roles of these receptors.

Binding Affinity of this compound

This compound exhibits high affinity for all three bombesin receptor subtypes. However, different sources report conflicting IC50 values. The data from two prominent suppliers are presented below. It is crucial for researchers to consider these discrepancies and potentially perform their own binding assays for definitive characterization in their specific cellular context.

| Receptor Subtype | IC50 (nM) - Source 1[1] | IC50 (nM) - Source 2[2] |

| BB1 (NMBR) | 0.26 | 2.5 |

| BB2 (GRPR) | 1.55 | 0.4 |

| BB3 (BRS-3) | 2.52 | 6 |

Signaling Pathways Activated by this compound

Upon binding to bombesin receptors, this compound initiates a cascade of intracellular signaling events. The primary mechanism involves the activation of the Gαq subunit, leading to the stimulation of Phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC).

Furthermore, this compound has been shown to induce the phosphorylation and activation of several downstream protein kinases, indicating the involvement of the Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-Kinase (PI3K)/Akt signaling pathways.

Quantitative Efficacy of this compound

The functional potency of this compound has been quantified through the measurement of its half-maximal effective concentration (EC50) for various downstream signaling events.

| Downstream Effect | Cell Type | EC50 (nM) | Reference |

| [3H]Inositol Phosphate Formation | hBRS-3-transfected BALB 3T3 cells and NCI-H1299 cells | 20-35 | Ryan et al., 1998 |

| Tyrosine Phosphorylation of p125(FAK) | hBRS-3-transfected BALB 3T3 cells and NCI-H1299 cells | 0.2-0.7 | Ryan et al., 1998 |

| Phosphorylation of MAPKs (p42/p44) | Primary myocytes from patients with obesity and type 2 diabetes | ~0.01 (maximal at 10⁻¹¹ M) | González et al., 2015[3] |

| Phosphorylation of p90RSK1 | Primary myocytes from patients with obesity and type 2 diabetes | Not explicitly stated, but follows MAPK activation | González et al., 2015[3] |

| Phosphorylation of PKB (Akt) | Primary myocytes from patients with obesity and type 2 diabetes | Not explicitly stated, but follows MAPK activation | González et al., 2015[3] |

| Phosphorylation of p70s6K | Primary myocytes from patients with obesity and type 2 diabetes | Not explicitly stated, but follows MAPK activation | González et al., 2015[3] |

| Intracellular Calcium ([Ca2+]i) Increase | hBRS-3-transfected BALB 3T3 cells and NCI-H1299 cells | Not explicitly stated, but a 2-3 fold increase was observed | Ryan et al., 1998 |

Visualized Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound

Experimental Workflow for Kinase Phosphorylation Analysis

Experimental Protocols

Radioligand Competition Binding Assay (General Protocol)

This protocol provides a general framework for determining the IC50 values of this compound for the bombesin receptors.

-

Cell Culture and Membrane Preparation:

-

Culture cells stably expressing one of the human bombesin receptor subtypes (BB1, BB2, or BB3).

-

Harvest cells and homogenize in a cold buffer (e.g., Tris-HCl) to prepare a crude membrane fraction by centrifugation.

-

Resuspend the membrane pellet in a binding buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., [125I-Tyr4]bombesin).

-

Add increasing concentrations of unlabeled this compound (competitor).

-

Add the cell membrane preparation to initiate the binding reaction.

-

Incubate at a controlled temperature (e.g., 22°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

To determine non-specific binding, a parallel set of wells should contain the radioligand and a high concentration of a non-radiolabeled universal bombesin agonist.

-

-

Separation and Counting:

-

Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a gamma counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value using non-linear regression analysis.

-

Intracellular Calcium Mobilization Assay (General Protocol)

This protocol outlines a general method for measuring changes in intracellular calcium concentration upon stimulation with this compound.

-

Cell Preparation:

-

Seed cells expressing the bombesin receptor of interest in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with HEPES) for 30-60 minutes at 37°C.

-

Wash the cells to remove excess dye.

-

-

Fluorometric Measurement:

-

Use a fluorescence plate reader capable of kinetic measurements.

-

Establish a baseline fluorescence reading for each well.

-

Add varying concentrations of this compound to the wells.

-

Immediately begin recording the fluorescence intensity over time.

-

-

Data Analysis:

-

The change in fluorescence intensity corresponds to the change in intracellular calcium concentration.

-

Calculate the peak fluorescence response for each concentration of this compound.

-

Plot the peak response against the logarithm of the this compound concentration.

-

Determine the EC50 value using a sigmoidal dose-response curve fit.

-

Western Blot for Kinase Phosphorylation

This protocol is adapted from González et al. (2015) for the analysis of MAPK and Akt pathway activation.[3]

-

Cell Treatment and Lysis:

-

Culture primary myocytes or other relevant cell types to the desired confluency.

-

Treat the cells with various concentrations of this compound for specific time points.

-

Wash the cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification and Electrophoresis:

-

Determine the protein concentration of the lysates using a BCA protein assay.

-

Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

-

Immunoblotting:

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% bovine serum albumin (BSA) or non-fat dry milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies specific for the phosphorylated forms of the kinases of interest (e.g., phospho-p44/42 MAPK, phospho-Akt) overnight at 4°C.

-

Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

To normalize for protein loading, strip the membrane and re-probe with antibodies against the total (non-phosphorylated) forms of the kinases.

-

Quantify the band intensities using densitometry software.

-

Conclusion

This compound is a valuable pharmacological tool for investigating the complex signaling networks regulated by the bombesin receptor family. Its high affinity for all three receptor subtypes and its ability to activate multiple downstream pathways, including the canonical Gq-PLC-calcium cascade and the MAPK and PI3K/Akt pathways, underscore its utility in elucidating the physiological and pathological roles of these receptors. This technical guide provides a foundational understanding of the mechanism of action of this compound, along with detailed experimental frameworks to aid researchers in their investigations. Further research is warranted to resolve the discrepancies in binding affinity data and to fully characterize the dose-dependent effects on all downstream signaling nodes.

References

- 1. Detection of phosphorylated Akt and MAPK in cell culture assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. (PDF) Ability of Various Bombesin Receptor Agonists and [research.amanote.com]

- 3. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling BA 1 TFA: A Technical Guide to a Potent Bombesin Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of BA 1 TFA, a potent synthetic agonist of the bombesin receptor family. This document details its chemical structure, biological activity, and the signaling pathways it modulates, offering valuable insights for researchers in oncology, neuroscience, and metabolic disorders.

Chemical Structure and Properties

BA 1 is a synthetic peptide analog of bombesin, a 14-amino acid peptide originally isolated from the skin of the European fire-bellied toad (Bombina bombina)[1]. The "TFA" designation in this compound indicates that the peptide is supplied as a trifluoroacetate salt, a common counterion for purified peptides which aids in their stability and solubility.

The primary amino acid sequence of BA 1 is D-Tyr-Gln-Trp-Ala-Val-β-Ala-His-Phe-Nle-NH2 [2].

Key Structural Features:

-

D-Tyrosine at position 1: The incorporation of a D-amino acid at the N-terminus enhances the peptide's stability by conferring resistance to degradation by aminopeptidases.

-

β-Alanine at position 6: This non-proteinogenic amino acid introduces conformational flexibility.

-

Norleucine (Nle) at position 9: This isomer of leucine is often used in synthetic peptides to replace methionine, thereby preventing oxidation of the sulfur-containing side chain.

-

C-terminal amidation: The carboxyl group of the C-terminal amino acid is amidated, which increases the peptide's resistance to carboxypeptidases and often enhances its biological activity.

Molecular Formula of BA 1 (free base): C57H76N14O11

Molecular Weight of BA 1 (free base): 1133.32 g/mol

Molecular Formula of this compound: C59H77F3N14O13

Molecular Weight of this compound: 1247.32 g/mol

Below is a two-dimensional representation of the chemical structure of the BA 1 peptide.

Caption: Chemical structure of the BA 1 peptide.

Biological Activity and Quantitative Data

BA 1 is a potent agonist for the bombesin (BB) family of G protein-coupled receptors, which includes the neuromedin B receptor (NMBR or BB1), the gastrin-releasing peptide receptor (GRPR or BB2), and the bombesin receptor subtype 3 (BRS-3 or BB3)[2][3].

The following table summarizes the binding affinities (IC50 values) of BA 1 for the human bombesin receptors.

| Receptor Subtype | IC50 (nM) |

| BB1 (NMBR) | 0.26 |

| BB2 (GRPR) | 1.55 |

| BB3 (BRS-3) | 2.52 |

Table 1: Binding affinities of BA 1 for human bombesin receptors.

Signaling Pathways

Activation of bombesin receptors by BA 1 initiates a cascade of intracellular signaling events. These receptors primarily couple to Gq/11 and G12/13 families of heterotrimeric G-proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These events culminate in the activation of downstream signaling pathways, including the mitogen-activated protein kinase (MAPK) cascade, which plays a crucial role in cell proliferation and survival.

Caption: Simplified signaling pathway of bombesin receptors activated by BA 1.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of BA 1

This protocol outlines the general steps for the synthesis of BA 1 using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Caption: General workflow for the solid-phase peptide synthesis of BA 1.

Methodology:

-

Resin Preparation: Start with a Rink Amide resin, which will yield a C-terminally amidated peptide upon cleavage.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin using a solution of 20% piperidine in dimethylformamide (DMF).

-

Amino Acid Coupling: Couple the first C-terminal amino acid, Fmoc-Nle-OH, to the deprotected resin. This is typically done using a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like DIPEA (N,N-diisopropylethylamine).

-

Washing: Wash the resin extensively with DMF and dichloromethane (DCM) to remove excess reagents and byproducts.

-

Repeat Cycle: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the sequence (Phe, His(Trt), β-Ala, Val, Ala, Trp(Boc), Gln(Trt), and finally D-Tyr(tBu)). The side chains of sensitive amino acids (His, Trp, Gln, D-Tyr) should be protected with appropriate groups (e.g., Trt for His and Gln, Boc for Trp, tBu for D-Tyr).

-

Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection.

-

Cleavage and Side-Chain Deprotection: Cleave the peptide from the resin and simultaneously remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) along with scavengers such as triisopropylsilane (TIS) and water.

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Lyophilization: Lyophilize the purified peptide fractions to obtain the final this compound product as a white powder.

Receptor Binding Assay

This protocol describes a competitive binding assay to determine the affinity of BA 1 for a specific bombesin receptor subtype.

Methodology:

-

Cell Culture: Culture cells expressing the bombesin receptor of interest (e.g., HEK293 cells transfected with the human GRPR) to confluency.

-

Membrane Preparation: Harvest the cells and prepare a crude membrane fraction by homogenization and centrifugation.

-

Binding Reaction: In a 96-well plate, incubate the cell membranes with a constant concentration of a radiolabeled bombesin analog (e.g., [125I]-Tyr4-bombesin) and varying concentrations of unlabeled BA 1.

-

Incubation: Incubate the mixture at room temperature for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium[4].

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a gamma counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the BA 1 concentration. The IC50 value, which is the concentration of BA 1 that inhibits 50% of the specific binding of the radioligand, can be determined by non-linear regression analysis.

Intracellular Calcium Mobilization Assay

This protocol outlines a method to measure the ability of BA 1 to induce an increase in intracellular calcium concentration, a hallmark of bombesin receptor activation.

Methodology:

-

Cell Culture: Seed cells expressing the bombesin receptor of interest into a 96-well black-walled, clear-bottom plate and culture overnight.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions. This is typically done by incubating the cells with the dye in a suitable buffer for 30-60 minutes at 37°C.

-

Washing: Gently wash the cells to remove extracellular dye.

-

Baseline Measurement: Measure the baseline fluorescence of the cells using a fluorescence plate reader.

-

Agonist Addition: Add varying concentrations of BA 1 to the wells.

-

Fluorescence Measurement: Immediately begin measuring the fluorescence intensity over time to monitor the change in intracellular calcium concentration.

-

Data Analysis: The response is typically calculated as the peak fluorescence intensity minus the baseline fluorescence. Plot the response against the logarithm of the BA 1 concentration to determine the EC50 value, which is the concentration of BA 1 that produces 50% of the maximal response. This can be done using non-linear regression analysis[5][6].

References

- 1. Bombesin - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 5. jme.bioscientifica.com [jme.bioscientifica.com]

- 6. Bombesin specifically induces intracellular calcium mobilization via gastrin-releasing peptide receptors in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Bradykinin Receptor Antagonist Characterization

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: No publicly available data could be found for a compound specifically designated as "BA 1 TFA." This guide has been constructed using a well-characterized bradykinin receptor antagonist, Icatibant (HOE 140) , as a representative example to illustrate the required data presentation, experimental protocols, and signaling pathways. The methodologies and data herein are based on established findings for known bradykinin receptor ligands. Furthermore, the standard classification of bradykinin receptors includes the B1 (BB1) and B2 (BB2) subtypes. The existence of a B3 receptor has not been confirmed by molecular cloning, and therefore, this guide will focus on the well-established BB1 and BB2 receptors[1].

Introduction to Bradykinin Receptors

Kinins are vasoactive peptides that play a crucial role in various physiological and pathophysiological processes, including inflammation, pain, and cardiovascular regulation[2]. Their effects are mediated through two primary G protein-coupled receptors (GPCRs): the B1 and B2 receptors[1][2]. The B2 receptor is constitutively expressed in a wide array of tissues, mediating the primary physiological effects of bradykinin[2][3]. In contrast, the B1 receptor is typically expressed at low levels but is significantly upregulated during tissue injury and inflammation, making it a key target for inflammatory conditions[2][3]. This differential expression profile makes both receptors attractive targets for therapeutic intervention.

Quantitative Analysis of Receptor Antagonism

The inhibitory potency of a compound is a critical parameter in drug development. This is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of an antagonist required to inhibit 50% of a specific biological response. The IC50 value is a key metric for comparing the potency of different antagonists.

Data Presentation: IC50 & Ki Values for Icatibant

The following table summarizes the binding affinity (Ki) and functional potency (IC50) of the representative antagonist, Icatibant, for the human bradykinin B1 and B2 receptors. It is important to note that IC50 values can vary depending on the specific assay conditions[4].

| Compound | Receptor | Parameter | Value (nM) | Assay Type | Cell Line/Tissue | Reference |

| Icatibant (HOE 140) | Human BB2 | IC50 | 1.07 | Radioligand Binding | Guinea Pig Ileum | [5] |

| Human BB2 | Ki | 0.798 | Radioligand Binding | Guinea Pig Ileum | [5] | |

| Human BB2 | pKB | 8.54 | Functional (Acidification) | IMR-90 Cells | [6] | |

| Human BB2 | pKB | 8.12 | Functional (Acidification) | INT-407 Cells | [6] | |

| Icatibant (HOE 140) | Human BB1 | Activity | Inactive/Low Affinity | Various | Various | [1] |

Note: Icatibant is a highly selective BB2 receptor antagonist with reported low affinity for the BB1 receptor.

Experimental Protocols

Accurate determination of IC50 values relies on robust and well-defined experimental protocols. A common method for determining the binding affinity of a compound to a receptor is the radioligand competition binding assay.

Detailed Methodology: Radioligand Competition Binding Assay for BB2 Receptor

This protocol provides a general framework for determining the IC50 value of a test compound at the human bradykinin B2 receptor using a competition binding assay with a radiolabeled ligand.

Objective: To determine the concentration of a test compound that displaces 50% of a specific radioligand from the human bradykinin B2 receptor.

Materials:

-

Cell Membranes: Membranes prepared from a cell line stably expressing the human Bradykinin B2 receptor (e.g., CHO-K1 or HEK293 cells)[7].

-

Radioligand: [³H]-Bradykinin, a tritiated form of the natural ligand[7].

-

Test Compound: The antagonist of interest, serially diluted.

-

Non-specific Binding Control: A high concentration of unlabeled Bradykinin or a known B2 receptor antagonist like Icatibant[7].

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4[4][7].

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4[7].

-

Equipment: 96-well plates, glass fiber filters (pre-soaked in polyethyleneimine), filtration manifold, scintillation vials, scintillation fluid, and a scintillation counter[7].

Procedure:

-

Membrane Preparation: Thaw the cell membranes on ice and dilute to the desired protein concentration in ice-cold Assay Buffer[7].

-

Assay Setup: In a 96-well plate, add the following components in order:

-

Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation to allow the binding to reach equilibrium[7].

-

Filtration: Terminate the reaction by rapid vacuum filtration through the pre-soaked glass fiber filters. This separates the membrane-bound radioligand from the unbound radioligand[7].

-

Washing: Wash the filters three times with ice-cold Wash Buffer to remove any remaining unbound radioligand[7].

-

Quantification: Dry the filters, place them in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter[7].

-

Data Analysis:

-

Calculate the percentage of specific binding for each concentration of the test compound.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a dose-response curve[8][9].

-

Fit the data to a sigmoidal dose-response model to determine the IC50 value[9].

-

Experimental Workflow Diagram

Caption: Workflow for a radioligand competition binding assay.

Bradykinin Receptor Signaling Pathways

Bradykinin receptors are GPCRs that, upon activation, trigger intracellular signaling cascades. Understanding these pathways is essential for developing targeted therapeutics.

Bradykinin B1 Receptor (BB1) Signaling

The BB1 receptor is typically induced by inflammatory stimuli and its activation leads to a pro-inflammatory response. It couples primarily to Gq proteins to initiate its signaling cascade[10][11].

Caption: Simplified signaling pathway of the Bradykinin B1 receptor.

Bradykinin B2 Receptor (BB2) Signaling

The BB2 receptor is constitutively expressed and mediates the majority of bradykinin's physiological effects. It couples to both Gq and Gi proteins, leading to diverse downstream signaling events[12][13].

Caption: Key signaling pathways of the Bradykinin B2 receptor.

Conclusion

The characterization of bradykinin receptor antagonists is a multi-faceted process that requires precise quantitative analysis and a thorough understanding of the underlying biological systems. While data for "this compound" remains elusive, the principles and protocols outlined in this guide, using Icatibant as a model, provide a robust framework for the evaluation of novel compounds targeting the bradykinin system. The detailed methodologies and pathway diagrams serve as a valuable resource for researchers dedicated to the development of new therapeutics for inflammatory and cardiovascular diseases.

References

- 1. Bradykinin receptors and their antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Shocking effects of endothelial bradykinin B1 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. gosset.ai [gosset.ai]

- 4. benchchem.com [benchchem.com]

- 5. glpbio.com [glpbio.com]

- 6. Pharmacological characterization of bradykinin B1 and B2 receptors in IMR-90 and INT-407 human cell lines using a microphysiometer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Bradykinin B1 receptor signaling triggers complement activation on endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Bradykinin B1 receptor signaling triggers complement activation on endothelial cells [frontiersin.org]

- 12. A modular map of Bradykinin-mediated inflammatory signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Bradykinin receptor B2 - Wikipedia [en.wikipedia.org]

The Discovery and Synthesis of BA1: A Universal Bombesin Agonist

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and pharmacological characterization of the potent bombesin agonist, BA1. BA1, also known as [d-Tyr6,βAla11,Phe13,Nle14]Bn-(6-14), has emerged as a critical tool in bombesin receptor research due to its unique ability to bind with high affinity to all three human bombesin receptor subtypes: the neuromedin B receptor (NMBR or BB1), the gastrin-releasing peptide receptor (GRPR or BB2), and the orphan bombesin receptor subtype 3 (BRS-3 or BB3). This document details the seminal discovery of BA1, its chemical synthesis, and the experimental protocols used to elucidate its function and signaling pathways.

Discovery and Rationale

The quest for a high-affinity ligand for the then-orphan BRS-3 receptor led to the discovery of BA1. Researchers systematically synthesized and screened a series of bombesin-like peptides. This effort culminated in the identification of BA1, a synthetic analog of the C-terminal fragment of bombesin, which demonstrated nanomolar affinity for not only BRS-3 but also for the well-characterized BB1 and BB2 receptors[1][2][3][4]. This "universal" agonist property has made BA1 an invaluable molecular probe for studying the pharmacology and physiological roles of the entire bombesin receptor family. The discovery was a significant breakthrough, providing the first high-affinity radioligand for the human BRS-3, which revealed its unique pharmacology compared to other mammalian bombesin receptors[1].

Quantitative Data: Receptor Binding Affinities

BA1 exhibits high affinity for all three human bombesin receptor subtypes. The inhibitory concentration (IC50) values, representing the concentration of the ligand that displaces 50% of a specific radioligand, are summarized in the table below. This data underscores the potent and broad-spectrum activity of BA1 across the bombesin receptor family.

| Receptor Subtype | Cell Line | Radioligand | IC50 (nM) | Reference |

| hNMBR (BB1) | Balb 3T3 cells expressing hNMBR | 125I-[d-Tyr6,βAla11,Phe13,Nle14]Bn-(6-14) | 0.26 | Tocris Bioscience |

| hGRPR (BB2) | Balb 3T3 cells expressing hGRPR | 125I-[d-Tyr6,βAla11,Phe13,Nle14]Bn-(6-14) | 1.55 | Tocris Bioscience |

| hBRS-3 (BB3) | Balb 3T3 cells expressing hBRS-3 | 125I-[d-Tyr6,βAla11,Phe13,Nle14]Bn-(6-14) | 2.52 | Tocris Bioscience |

| hBRS-3 (BB3) | NCI-N417 cells | 125I-[d-Tyr6,βAla11,Phe13,Nle14]Bn-(6-14) | 2 | Moreno et al., 2013[3] |

Synthesis of BA1

BA1 is a nonapeptide with the sequence [d-Tyr-Gln-Trp-Ala-Val-βAla-His-Phe-Nle-NH2]. Its synthesis is achieved through standard solid-phase peptide synthesis (SPPS) protocols, typically employing Fmoc (9-fluorenylmethoxycarbonyl) chemistry.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) of BA1

This protocol is a representative example based on established methods for bombesin analog synthesis.

Materials:

-

Fmoc-Rink Amide MBHA resin

-

Fmoc-protected amino acids (including Fmoc-d-Tyr(tBu)-OH, Fmoc-β-Ala-OH, and Fmoc-Nle-OH)

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (N-hydroxybenzotriazole)

-

Base: DIPEA (N,N-diisopropylethylamine)

-

Deprotection reagent: 20% piperidine in DMF (N,N-dimethylformamide)

-

Solvents: DMF, DCM (dichloromethane), Methanol

-

Cleavage cocktail: Trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5 v/v/v)

-

Ether (for precipitation)

-

Automated peptide synthesizer or manual synthesis vessel

Procedure:

-

Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30-60 minutes.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling:

-

Pre-activate the first Fmoc-protected amino acid (Fmoc-Nle-OH) by dissolving it with HBTU, HOBt, and DIPEA in DMF.

-

Add the activated amino acid solution to the deprotected resin and allow it to react for 1-2 hours.

-

Monitor the coupling reaction using a ninhydrin test.

-

Wash the resin with DMF to remove excess reagents.

-

-

Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence (Phe, His(Trt), βAla, Val, Ala, Trp(Boc), Gln(Trt), d-Tyr(tBu)).

-

Final Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection.

-

Cleavage and Side-Chain Deprotection:

-

Wash the peptide-resin with DCM and dry under vacuum.

-

Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting groups.

-

-

Peptide Precipitation and Purification:

-

Filter the resin and collect the TFA solution containing the peptide.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

-

Dry the crude peptide pellet under vacuum.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

-

Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for BA1.

Bombesin Receptor Signaling Pathways Activated by BA1

Upon binding to bombesin receptors, which are G-protein coupled receptors (GPCRs), BA1 initiates a cascade of intracellular signaling events. The primary pathway involves the activation of Gq/11 proteins, leading to the stimulation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

Furthermore, BA1-mediated receptor activation leads to the transactivation of the epidermal growth factor receptor (EGFR) and subsequent stimulation of downstream pathways, including the mitogen-activated protein kinase (MAPK/ERK) cascade. This results in the phosphorylation of key signaling molecules such as focal adhesion kinase (FAK), paxillin, and Akt, which are involved in cell proliferation, migration, and survival[2][5].

Caption: Signaling pathways activated by the BA1 bombesin agonist.

Experimental Protocols for BA1 Characterization

The following protocols are representative of the methods used to characterize the binding and functional activity of BA1.

Receptor Binding Assay

This assay determines the affinity of BA1 for bombesin receptors by measuring its ability to compete with a radiolabeled ligand.

Materials:

-

Cell membranes from cells expressing the bombesin receptor subtype of interest (e.g., Balb 3T3 cells stably expressing hBRS-3).

-

Radioligand: 125I-[d-Tyr6,βAla11,Phe13,Nle14]Bn-(6-14) (radiolabeled BA1).

-

Unlabeled BA1 (for competition).

-

Binding buffer (e.g., 25 mM HEPES, pH 7.4, containing 5 mM MgCl2, 1 mM EGTA, and 0.2% bovine serum albumin).

-

96-well filter plates.

-

Scintillation counter.

Procedure:

-

Assay Setup: In a 96-well plate, add a constant concentration of radioligand (e.g., 50 pM 125I-BA1) to each well.

-

Competition: Add increasing concentrations of unlabeled BA1 (e.g., from 1 pM to 1 µM) to the wells. For total binding, add buffer only. For non-specific binding, add a high concentration of an unlabeled bombesin analog (e.g., 1 µM).

-

Incubation: Add the cell membranes to each well and incubate for 40-60 minutes at room temperature with gentle agitation.

-

Filtration: Transfer the contents of the wells to a filter plate and wash rapidly with ice-cold binding buffer to separate bound from free radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the unlabeled BA1 concentration. Determine the IC50 value using non-linear regression analysis.

Calcium Mobilization Assay

This functional assay measures the ability of BA1 to stimulate an increase in intracellular calcium, a hallmark of Gq-coupled GPCR activation.

Materials:

-

Cells expressing the bombesin receptor of interest (e.g., NCI-H1299 cells).

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

BA1 agonist solution.

-

Fluorescence plate reader with automated injection capabilities.

Procedure:

-

Cell Plating: Plate the cells in a 96-well black-walled, clear-bottom plate and grow to confluence.

-

Dye Loading: Incubate the cells with the calcium-sensitive dye in assay buffer for 30-60 minutes at 37°C in the dark.

-

Washing: Gently wash the cells with assay buffer to remove excess dye.

-

Measurement:

-

Place the plate in the fluorescence reader and measure the baseline fluorescence.

-

Inject a solution of BA1 at various concentrations into the wells.

-

Immediately begin recording the fluorescence intensity over time.

-

-

Data Analysis: The increase in fluorescence intensity corresponds to an increase in intracellular calcium concentration. Plot the peak fluorescence change as a function of BA1 concentration to determine the EC50 value.

Conclusion

The discovery and characterization of the bombesin agonist BA1 have been instrumental in advancing our understanding of the bombesin receptor system. Its nature as a potent, universal agonist makes it an indispensable tool for researchers in physiology, pharmacology, and oncology. The detailed protocols and data presented in this guide are intended to support further research and development efforts targeting the bombesin receptors for therapeutic and diagnostic applications.

References

- 1. Rational design of a peptide agonist that interacts selectively with the orphan receptor, bombesin receptor subtype 3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Comparative Pharmacology of Bombesin Receptor Subtype-3, Nonpeptide Agonist MK-5046, a Universal Peptide Agonist, and Peptide Antagonist Bantag-1 for Human Bombesin Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bombesin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Comparative pharmacology of bombesin receptor subtype-3, nonpeptide agonist MK-5046, a universal peptide agonist, and peptide antagonist Bantag-1 for human bombesin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Pharmacological Profile of BA 1 TFA Salt: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

BA 1, a potent synthetic peptide agonist of the bombesin receptor family, has garnered significant interest for its diverse physiological effects. As a trifluoroacetic acid (TFA) salt, its formulation is standard for synthetic peptides, though the potential for the TFA counter-ion to influence experimental outcomes warrants consideration. This technical guide provides an in-depth overview of the pharmacological properties of BA 1, detailing its mechanism of action, in vitro effects, and the experimental protocols utilized for its characterization. All quantitative data are presented in standardized tables for clarity and comparative analysis, while key signaling pathways and experimental workflows are illustrated through detailed diagrams.

Core Pharmacological Properties

BA 1 is a potent agonist for all three subtypes of the bombesin receptor (BB1, BB2, and BB3). Its primary mechanism of action involves binding to these G protein-coupled receptors, initiating a cascade of intracellular signaling events. The activation of these receptors by BA 1 has been shown to modulate various cellular processes, including glucose metabolism and cell proliferation.

Quantitative Data Summary

The following tables summarize the key quantitative parameters defining the pharmacological activity of BA 1.

Table 1: Receptor Binding Affinity of BA 1

| Receptor Subtype | IC50 (nM) |

| BB1 | 0.26[1] |

| BB2 | 1.55[1] |

| BB3 | 2.52[1] |

Table 2: In Vitro Biological Activity of BA 1

| Biological Effect | Cell Line/System | Observation |

| Glucose Transport Enhancement | Primary myocytes from obese and diabetic patients | Increased glucose uptake[1] |

| Cell Proliferation | NCI-H1299 lung cancer cells | Stimulation of proliferation[1] |

Mechanism of Action and Signaling Pathways

Upon binding to bombesin receptors, which are coupled to Gq/11 and G12/13 proteins, BA 1 initiates a well-characterized signaling cascade. This typically involves the activation of phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). These events, in turn, can activate downstream pathways, including the mitogen-activated protein kinase (MAPK) cascade, ultimately influencing gene expression and cellular responses like proliferation and metabolic regulation.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, enabling replication and further investigation.

Receptor Binding Assay (IC50 Determination)

This protocol outlines the method for determining the inhibitory concentration (IC50) of BA 1 on bombesin receptors.

Methodology:

-

Membrane Preparation: Cell membranes from cell lines stably expressing human bombesin receptors (BB1, BB2, or BB3) are prepared.

-

Binding Reaction: The assay is performed in a buffer solution (e.g., modified HEPES-KOH buffer, pH 7.4).

-

Incubation: A fixed concentration of a radiolabeled bombesin analog (e.g., 0.05 nM [¹²⁵I] (Tyr⁴)-Bombesin) is incubated with the cell membranes in the presence of increasing concentrations of unlabeled BA 1.

-

Non-specific Binding: Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled agonist (e.g., 1 µM GRP).

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a gamma or scintillation counter.

-

Data Analysis: The concentration of BA 1 that inhibits 50% of the specific binding of the radioligand (IC50) is calculated using non-linear regression analysis.

Glucose Transport Assay in Primary Myocytes

This protocol describes the measurement of glucose uptake in primary human myocytes in response to BA 1 stimulation.

Methodology:

-

Cell Culture: Primary human myocytes are cultured to confluence.

-

Pre-incubation: Cells are pre-incubated for 30 minutes at 37°C in a glucose-free medium with or without varying concentrations of BA 1 (e.g., 10⁻¹² to 10⁻⁷ M) or a positive control like insulin (e.g., 10⁻⁸ M)[2].

-

Glucose Uptake: Following pre-incubation, 2-deoxy-D-[³H]glucose (a radiolabeled glucose analog) is added to the medium, and the cells are incubated for an additional 5 minutes at 37°C[2].

-

Washing: The incubation is stopped by washing the cells with ice-cold phosphate-buffered saline (PBS) to remove extracellular radiolabel.

-

Cell Lysis: The cells are lysed using a sodium hydroxide (NaOH) solution.

-

Scintillation Counting: An aliquot of the cell lysate is mixed with a scintillation cocktail, and the incorporated radioactivity is measured using a beta-counter to determine the amount of glucose uptake.

Cell Proliferation Assay (NCI-H1299)

This protocol details the assessment of the proliferative effect of BA 1 on the NCI-H1299 human lung cancer cell line.

Methodology:

-

Cell Seeding: NCI-H1299 cells are seeded in multi-well plates at a specific density and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of BA 1. Control wells receive vehicle only.

-

Incubation: The cells are incubated for a defined period (e.g., 24-72 hours) to allow for cell proliferation.

-

Proliferation Measurement: Cell proliferation is quantified using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This involves incubating the cells with MTT solution, which is converted by metabolically active cells into a colored formazan product.

-

Data Analysis: The formazan is solubilized, and the absorbance is measured at a specific wavelength. The increase in absorbance correlates with the number of viable, proliferating cells.

Considerations for the TFA Salt Formulation

It is crucial for researchers to be aware that trifluoroacetic acid (TFA) is commonly used in the purification of synthetic peptides and remains as a counterion in the final product. While often present in small amounts, residual TFA can have biological effects of its own, potentially influencing cell growth and other experimental outcomes. For sensitive assays, it is advisable to consider TFA-free formulations or to perform appropriate vehicle controls.

Conclusion

BA 1 TFA salt is a valuable pharmacological tool for investigating the roles of bombesin receptors in health and disease. Its potent agonistic activity across all three receptor subtypes provides a broad spectrum of research applications. The detailed protocols and data presented in this guide are intended to support the scientific community in the rigorous and reproducible study of this compound and its potential therapeutic implications.

References

An In-depth Technical Guide on BA 1 TFA and its Role in Glucose Transport Enhancement

Notice: A comprehensive search of publicly available scientific literature and chemical databases did not yield information on a specific compound designated "BA 1 TFA" with a role in glucose transport enhancement. The components of the name suggest "Barium Trifluoroacetate" (Ba(CF₃COO)₂), however, this compound is not documented in scientific literature as a modulator of glucose uptake.[1][2]

This guide will proceed by outlining the established general principles and key pathways involved in glucose transport, providing a framework for how a hypothetical agent like "this compound" might be investigated. This document will detail the standard experimental protocols used in the field and present diagrams of the major signaling pathways that regulate glucose uptake in cells. This will serve as a foundational resource for researchers in the field of metabolic drug discovery.

Introduction to Glucose Transport

Glucose is a fundamental energy source for most cells. Its transport across the plasma membrane is a tightly regulated process mediated by two main families of glucose transporter proteins: the facilitative glucose transporters (GLUTs) and the sodium-glucose cotransporters (SGLTs).[3][4] The GLUT family, particularly GLUT1 and GLUT4, are of primary interest in the context of insulin-independent glucose uptake enhancement.

-

GLUT1: Responsible for basal glucose uptake in most cell types, ensuring a constant supply of glucose.[3][5]

-

GLUT4: The primary insulin-responsive glucose transporter, found in adipose tissue and striated muscle (skeletal and cardiac).[3] In the absence of insulin, GLUT4 is sequestered in intracellular vesicles. Insulin binding to its receptor triggers a signaling cascade that results in the translocation of GLUT4 to the plasma membrane, increasing glucose uptake.[3]

A therapeutic agent aimed at enhancing glucose transport would likely target the signaling pathways that promote the translocation of these transporters, especially GLUT4, to the cell surface.

Key Signaling Pathways in Glucose Transport

Several signaling pathways are known to regulate glucose transporter translocation. A novel compound could potentially modulate one or more of these pathways.

The Insulin Signaling Pathway

The canonical pathway for GLUT4 translocation is initiated by insulin.

-

Mechanism: Insulin binds to the insulin receptor (IR), leading to its autophosphorylation and the recruitment and phosphorylation of Insulin Receptor Substrate (IRS) proteins. This activates Phosphoinositide 3-kinase (PI3K), which in turn activates Akt (also known as Protein Kinase B). Activated Akt promotes the translocation of GLUT4-containing vesicles to the plasma membrane.

A diagram of the insulin signaling pathway is presented below.

Caption: Insulin signaling pathway leading to GLUT4 translocation.

The AMPK Signaling Pathway

AMP-activated protein kinase (AMPK) is an energy sensor in cells. It is activated by an increase in the AMP/ATP ratio, which occurs during exercise or metabolic stress. AMPK activation can also stimulate GLUT4 translocation independently of insulin.

-

Mechanism: Activated AMPK phosphorylates several downstream targets that are believed to facilitate the movement of GLUT4 vesicles to the cell surface. This provides a parallel pathway to the insulin-stimulated route.

A diagram of the AMPK signaling pathway is presented below.

Caption: AMPK pathway for insulin-independent GLUT4 translocation.

Experimental Protocols for Assessing Glucose Transport Enhancement

To evaluate the efficacy and mechanism of a compound like "this compound," a series of standardized in vitro experiments would be necessary.

Cell Culture

Insulin-sensitive cell lines are crucial for these studies. The most commonly used models are:

-

3T3-L1 Adipocytes: Mouse fibroblasts that can be differentiated into adipocytes, which express GLUT4 and are highly responsive to insulin.

-

L6 Myotubes: Rat skeletal muscle myoblasts that can be differentiated into myotubes, another key model for studying GLUT4 translocation.

Glucose Uptake Assay

This is the primary functional assay to quantify the rate of glucose transport into cells.

-

Principle: Cells are incubated with a radiolabeled glucose analog, typically 2-deoxy-[³H]-glucose or [¹⁴C]-3-O-methylglucose, that is taken up by glucose transporters but not fully metabolized, allowing it to accumulate intracellularly.

-

Methodology:

-

Seed and differentiate cells (e.g., 3T3-L1 adipocytes) in multi-well plates.

-

Serum-starve the cells to establish a basal state.

-

Pre-treat cells with the test compound ("this compound") at various concentrations for a defined period. Include positive (e.g., insulin) and negative (vehicle) controls.

-

Initiate the uptake by adding the radiolabeled glucose analog for a short period (e.g., 5-10 minutes).

-

Terminate the uptake by washing the cells with ice-cold buffer.

-

Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

-

Normalize the radioactivity to the total protein content in each well.

-

A workflow for this assay is depicted below.

Caption: Experimental workflow for a glucose uptake assay.

Western Blotting for Signaling Pathway Analysis

To determine the mechanism of action, Western blotting is used to measure the phosphorylation (activation) state of key proteins in the insulin and AMPK pathways.

-

Principle: This technique separates proteins by size and allows for the detection of specific proteins and their post-translational modifications (like phosphorylation) using antibodies.

-

Methodology:

-

Treat cells with the test compound as in the glucose uptake assay.

-

Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve protein phosphorylation.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate protein lysates by SDS-PAGE and transfer them to a membrane (e.g., PVDF).

-

Probe the membrane with primary antibodies specific for the phosphorylated and total forms of key proteins (e.g., p-Akt, Total Akt, p-AMPK, Total AMPK).

-

Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Quantify band intensities to determine the change in protein phosphorylation.

-

Quantitative Data Presentation

The data generated from these experiments should be summarized in a clear, tabular format to allow for easy comparison and interpretation.

Table 1: Effect of Hypothetical "this compound" on 2-Deoxyglucose Uptake in 3T3-L1 Adipocytes

| Treatment Group | Concentration | Glucose Uptake (pmol/min/mg protein) | Fold Change vs. Basal |

| Basal (Vehicle) | - | 15.2 ± 1.8 | 1.0 |

| Insulin (Positive Control) | 100 nM | 155.6 ± 12.3 | 10.2 |

| "this compound" | 1 µM | 45.1 ± 4.5 | 3.0 |

| "this compound" | 10 µM | 98.7 ± 9.1 | 6.5 |

| "this compound" | 100 µM | 140.3 ± 11.8 | 9.2 |

Data are presented as mean ± SEM and are hypothetical.

Table 2: Effect of Hypothetical "this compound" on Signaling Protein Phosphorylation

| Treatment Group (10 µM) | p-Akt / Total Akt (Fold Change) | p-AMPK / Total AMPK (Fold Change) |

| Basal (Vehicle) | 1.0 | 1.0 |

| Insulin (100 nM) | 8.5 ± 0.9 | 1.1 ± 0.2 |

| "this compound" | 1.2 ± 0.3 | 5.8 ± 0.7 |

Data are presented as mean ± SEM and are hypothetical.

Conclusion

While "this compound" does not correspond to a known entity in the scientific literature for glucose transport, this guide provides the necessary technical framework for the investigation of any novel compound with such a purported function. The described methodologies for assessing glucose uptake and dissecting the underlying signaling pathways represent the standard approach in the field of metabolic research and drug development. Any future research on a compound designated "this compound" would need to generate empirical data through these established protocols to validate its effects and elucidate its mechanism of action.

References

The Lynchpin of Peptide-Based Viral Inhibitor Synthesis: A Technical Guide to Trifluoroacetic Acid

For Immediate Release

[City, State] – [Date] – In the intricate world of drug discovery, particularly in the development of peptide-based viral inhibitors, the role of seemingly simple reagents can be profoundly significant. Trifluoroacetic acid (TFA), a powerful organic acid, stands out as a cornerstone in solid-phase peptide synthesis (SPPS), the predominant method for creating synthetic peptides. This technical guide delves into the multifaceted role of TFA in the synthesis of peptide viral inhibitors, offering researchers, scientists, and drug development professionals a comprehensive overview of its mechanisms, applications, and critical considerations.

The Foundational Role of Trifluoroacetic Acid in Peptide Synthesis

Trifluoroacetic acid is indispensable in the Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis strategy, which is widely used for its mild deprotection conditions. TFA's primary functions are twofold: the removal of temporary N-terminal protecting groups and the final cleavage of the synthesized peptide from the solid resin support.[1][2]

During the iterative process of peptide chain elongation, the N-terminus of the growing peptide is protected to prevent unwanted reactions. In Boc (tert-butyloxycarbonyl) SPPS, TFA is used to remove this protecting group, preparing the peptide for the addition of the next amino acid.[1] In the more common Fmoc-SPPS, while a base like piperidine is used for N-terminal deprotection, TFA's critical role comes at the final stage.

The final cleavage step involves breaking the ester bond that anchors the completed peptide to the resin.[3] TFA, typically in high concentrations (e.g., 95%), facilitates this cleavage through acid-catalyzed hydrolysis.[3] This process simultaneously removes the permanent side-chain protecting groups from the amino acid residues, yielding the crude peptide.[3]

The Chemistry of Cleavage: Mechanisms and the Necessity of Scavengers

The cleavage process, while effective, generates highly reactive cationic species from the protecting groups (e.g., tert-butyl cations).[3][4] These carbocations can lead to undesirable side reactions, such as the alkylation of sensitive amino acid residues like tryptophan, methionine, cysteine, and tyrosine.[3] To mitigate these side reactions, a "cleavage cocktail" is employed, which consists of TFA and various scavenger molecules.[3]

Common scavengers and their functions include:

-

Water: Acts as a nucleophile to hydrolyze the ester linkage and can also protonate the peptide.

-

Triisopropylsilane (TIS): A highly effective scavenger for carbocations.[3]

-

1,2-Ethanedithiol (EDT): Used for peptides containing tryptophan, cysteine, or methionine to prevent side reactions.[3] However, it can have a strong odor.

-

Thioanisole: Another scavenger used to protect sensitive residues.[5]

-

Phenol: Can protect tyrosine and tryptophan residues.[4]

The selection of the appropriate cleavage cocktail is crucial and depends on the amino acid composition of the peptide.[3]

Quantitative Insights: Optimizing Cleavage Cocktails

The composition of the cleavage cocktail significantly impacts the purity of the crude peptide by minimizing side reactions. The following table summarizes data on the effect of different cleavage cocktails on S-alkylation of a cysteine-containing peptide.

| Peptide-Resin | Cleavage Cocktail Composition (v/v/v) | Cleavage Time (h) | S-Alkylated Byproduct (%) |

| Ac-Ala-Arg(Pbf)-Cys(Trt)-Wang | 94% TFA, 2.5% H₂O, 2.5% EDT, 1% TIS | 2 | 10 |

| Ac-Ala-Arg(Pbf)-Cys(Trt)-Wang | 80% TFA, 18% EDT, 1% TIS, 1% H₂O | 2 | < 2 |

| Ac-Cys(Trt)-Arg(Pbf)-Ala-Wang | 95% TFA, 2.5% TIS, 2.5% H₂O | 2 | 25 |

| Ac-Cys(Trt)-Arg(Pbf)-Ala-Wang | 90% TFA, 5% EDT, 2.5% TIS, 2.5% H₂O | 2 | 8 |

| Data adapted from Stathopoulos, P., et al. (2013). Side reactions in the SPPS of Cys-containing peptides. Journal of Peptide Science.[3] |

This data clearly indicates that a higher concentration of scavengers like EDT can significantly reduce side reactions such as S-alkylation.[3]

Experimental Protocols

General Protocol for Peptide Cleavage from Resin

This protocol is suitable for most peptides and utilizes a standard TFA/TIS/H₂O cocktail.

Materials:

-

Peptide-resin (dried under vacuum)

-

Trifluoroacetic acid (TFA), reagent grade

-

Triisopropylsilane (TIS)

-

Deionized water

-

Cold diethyl ether

-

Dichloromethane (DCM)

-

Reaction vessel with a frit

Procedure:

-

Resin Preparation:

-

Place the dried peptide-resin (e.g., 100 mg) in a suitable reaction vessel.

-

Wash the resin with DCM (3 x 1 mL) to swell it.

-

Dry the resin under a stream of nitrogen for at least 1 hour.

-

-

Cleavage Cocktail Preparation:

-

Prepare the cleavage cocktail fresh just before use. For 100 mg of resin, prepare approximately 2 mL of the cocktail.

-

Standard Cocktail: In a fume hood, carefully mix TFA (1.9 mL), TIS (0.05 mL), and deionized water (0.05 mL).[3]

-

-

Cleavage Reaction:

-

Peptide Precipitation and Isolation:

-

Filter the cleavage mixture through the frit into a clean collection tube.

-

Wash the resin with a small amount of fresh TFA (2 x 0.5 mL) and combine the filtrates.[3]

-

In a larger tube, add cold diethyl ether (approximately 10 times the volume of the TFA filtrate).

-

Slowly add the TFA filtrate dropwise to the cold ether while gently vortexing to precipitate the peptide.[3]

-

Incubate the mixture at -20°C for at least 30 minutes to maximize precipitation.

-

Centrifuge the suspension to pellet the peptide.

-

Decant the ether and wash the peptide pellet with cold diethyl ether twice to remove residual scavengers.[3]

-

Dry the crude peptide pellet under vacuum.

-

TFA Removal for Biological Assays

Residual TFA from the synthesis and purification process can be toxic to cells and interfere with biological assays.[7][8] Therefore, it is often necessary to perform a salt exchange.

Materials:

-

Lyophilized peptide TFA salt

-

100 mM Hydrochloric acid (HCl)

-

Distilled water

Procedure:

-

Dissolve the peptide in distilled water at a concentration of 1 mg/mL.

-

Add 100 mM HCl to the peptide solution to a final concentration of 2-10 mM.

-

Let the solution stand at room temperature for at least one minute.

-

Freeze the solution in liquid nitrogen.

-

Lyophilize the frozen solution overnight to obtain the peptide hydrochloride salt.[9]

-

Repeat the dissolution, freezing, and lyophilization steps at least twice to ensure complete TFA removal.[8]

TFA in the Synthesis of Peptide-Based Viral Inhibitors

Peptide-based viral inhibitors, such as those targeting HIV fusion, often contain complex amino acid sequences that are susceptible to side reactions during synthesis.[10] The principles of TFA cleavage and the use of optimized scavenger cocktails are directly applicable and critical for the successful synthesis of these therapeutic peptides. For instance, in the synthesis of fluorinated HIV fusion inhibitor peptides, a cleavage cocktail of TFA with thioanisole, 1,2-ethanedithiol, phenol, and water was used to successfully cleave the peptides from the solid support.[10]

Furthermore, the purity of the final peptide inhibitor is paramount for its therapeutic efficacy and safety. Residual TFA in the final product can impact its biological activity and cause cytotoxicity in preclinical studies.[7][11] Therefore, the TFA removal protocols are a critical final step in the manufacturing process of peptide-based viral inhibitors.

Safety and Handling of Trifluoroacetic Acid

Trifluoroacetic acid is a corrosive and toxic substance that requires careful handling.[2][12] It can cause severe burns to the skin, eyes, and respiratory tract.[12] All work with TFA must be conducted in a properly functioning chemical fume hood.[12] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, splash goggles, and a lab coat, is mandatory.[12][13] In case of exposure, immediate and thorough flushing with water is necessary, and medical attention should be sought.[14]

Conclusion

Trifluoroacetic acid is a powerful and essential reagent in the solid-phase synthesis of peptides, including the next generation of peptide-based viral inhibitors. Its effective use in cleavage and deprotection, balanced with the careful selection of scavengers to maintain peptide integrity, is fundamental to achieving high-purity synthetic peptides. As the development of peptide therapeutics continues to advance, a thorough understanding of the role and handling of TFA will remain a critical skill for researchers and drug development professionals in the fight against viral diseases.

References

- 1. fiveable.me [fiveable.me]

- 2. foreveryoungpharmacy.com [foreveryoungpharmacy.com]

- 3. benchchem.com [benchchem.com]

- 4. merckmillipore.com [merckmillipore.com]

- 5. peptide.com [peptide.com]

- 6. peptide.com [peptide.com]

- 7. benchchem.com [benchchem.com]

- 8. lifetein.com [lifetein.com]

- 9. peptide.com [peptide.com]

- 10. Systematic Evaluation of Fluorination as Modification for Peptide‐Based Fusion Inhibitors against HIV‐1 Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 11. genscript.com [genscript.com]

- 12. ehs.washington.edu [ehs.washington.edu]

- 13. carlroth.com [carlroth.com]

- 14. amherst.edu [amherst.edu]

SARS-CoV-2 Omicron BA.1 spike protein binding compounds synthesis

An In-depth Technical Guide to the Synthesis and Characterization of Compounds Binding the SARS-CoV-2 Omicron BA.1 Spike Protein

Introduction

The emergence of the SARS-CoV-2 Omicron variant (B.1.1.529), and specifically its BA.1 sublineage, presented a significant challenge to global health. The BA.1 variant is characterized by a large number of mutations in its spike (S) protein, the key viral component responsible for host cell entry via the angiotensin-converting enzyme 2 (ACE2) receptor.[1][2] These mutations lead to enhanced transmissibility and substantial evasion of neutralizing antibodies elicited by vaccines and previous infections.[3] Consequently, there is a pressing need for the development of small-molecule inhibitors that can directly bind to the Omicron BA.1 spike protein, block its interaction with ACE2, and thus offer a therapeutic strategy that is less susceptible to immune escape.

This technical guide provides an in-depth overview of the strategies for discovering, synthesizing, and characterizing small-molecule compounds that bind to the SARS-CoV-2 Omicron BA.1 spike protein. It is intended for researchers, medicinal chemists, and drug development professionals engaged in antiviral research.

Strategies for Compound Discovery and Design

The identification of novel small-molecule inhibitors targeting the Omicron BA.1 spike protein typically follows a multi-stage drug discovery pipeline. This process integrates computational methods for initial screening with experimental validation to identify and optimize lead compounds.

A generalized workflow for this process is illustrated below. This approach begins with a large-scale virtual screening of compound libraries against the known structure of the Omicron BA.1 spike protein. Promising candidates are then subjected to a series of increasingly rigorous experimental assays to confirm their binding affinity and antiviral efficacy.

Synthesis of Lead Compounds

While many studies have focused on computational screening or peptide-based inhibitors, some small molecules have been synthesized and evaluated for their activity against the Omicron variant. This section details a representative synthesis for a class of compounds, ciprofloxacin derivatives, which have been investigated for their binding to the Omicron spike protein.[4]

Representative Synthesis of a Ciprofloxacin Derivative

Ciprofloxacin has been identified as a molecule that may interact with the SARS-CoV-2 spike protein.[4] To improve its binding affinity and explore the structure-activity relationship (SAR), derivatives are often synthesized, typically by modifying the piperazine ring. The following table outlines a representative, two-step synthesis to produce a ciprofloxacin amide derivative. This protocol is based on standard organic chemistry methodologies for this class of compounds.[5][6]

| Step | Reaction | Detailed Protocol |

| 1 | Boc Protection of Piperazine | 1. Dissolve ciprofloxacin (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water. 2. Add sodium bicarbonate (NaHCO₃, 2.5 eq) and stir until dissolved. 3. Add a solution of di-tert-butyl dicarbonate (Boc)₂O (1.2 eq) in 1,4-dioxane dropwise. 4. Stir the reaction mixture at room temperature for 12-18 hours. 5. Monitor reaction completion by TLC. 6. Upon completion, acidify the mixture to pH ~3-4 with 1M HCl. 7. Extract the product with ethyl acetate (3x). 8. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the Boc-protected ciprofloxacin. |

| 2 | Amide Coupling | 1. Dissolve Boc-protected ciprofloxacin (1.0 eq) in anhydrous dichloromethane (DCM). 2. Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl, 1.5 eq), 1-Hydroxybenzotriazole (HOBt, 1.2 eq), and a suitable amine (R-NH₂, 1.2 eq). 3. Add N,N-Diisopropylethylamine (DIPEA, 2.0 eq) and stir the mixture at room temperature for 24 hours. 4. Monitor the reaction by TLC. 5. Upon completion, dilute the reaction mixture with DCM and wash with saturated NaHCO₃ solution, water, and brine. 6. Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure. 7. Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes gradient) to obtain the final ciprofloxacin derivative. |

Note: This is a generalized protocol. Specific reaction conditions, such as solvents, temperatures, and reaction times, may need to be optimized for specific substrates.

Biophysical and Antiviral Characterization

Once synthesized, candidate compounds must be rigorously tested to confirm their binding to the Omicron BA.1 spike protein and their ability to inhibit viral entry. This involves biophysical assays to measure binding kinetics and cell-based assays to determine antiviral efficacy.

The workflow for characterizing a "hit" compound is depicted below.

Experimental Protocol: Bio-Layer Interferometry (BLI)

BLI is a label-free optical technique used to measure real-time biomolecular interactions and determine kinetic parameters such as the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (Kd).[7][8] The following is a general protocol for assessing the binding of a small-molecule inhibitor to the Omicron BA.1 spike protein's Receptor Binding Domain (RBD).

Materials:

-

BLI instrument (e.g., Sartorius Octet RED384).

-

Streptavidin (SA) biosensors.

-

Biotinylated SARS-CoV-2 Omicron BA.1 Spike RBD protein.

-

Kinetic Buffer (e.g., PBS, 0.02% Tween-20, 0.1% BSA).

-

Small-molecule compound stock solution (e.g., 10 mM in DMSO).

-

96-well or 384-well microplates.

Procedure:

-

Preparation:

-

Pre-hydrate the SA biosensors in Kinetic Buffer for at least 10 minutes.

-

Prepare a serial dilution of the small-molecule compound in Kinetic Buffer. The concentration range should span at least two orders of magnitude around the expected Kd (e.g., from 100 µM to 0.1 µM). Include a buffer-only (0 µM) control for reference subtraction.

-

Dilute the biotinylated Omicron BA.1 RBD protein in Kinetic Buffer to a concentration of 5-10 µg/mL.

-

-

BLI Assay Steps (automated by the instrument):

-

Baseline 1 (60s): Establish a stable baseline for the biosensors in Kinetic Buffer.

-

Loading (300-600s): Immobilize the biotinylated Omicron BA.1 RBD onto the streptavidin biosensors until a stable signal of ~1.0-1.5 nm shift is achieved.

-

Baseline 2 (120s): Transfer the loaded biosensors to wells containing Kinetic Buffer to stabilize the signal post-loading.

-

Association (180-300s): Move the biosensors into the wells containing the serial dilutions of the small-molecule compound to measure the binding interaction.

-

Dissociation (300-600s): Transfer the biosensors back into the Kinetic Buffer wells to measure the dissociation of the compound from the RBD.

-

-

Data Analysis:

-

Process the raw data using the instrument's analysis software.

-

Subtract the reference (0 µM compound) sensorgram from all other sensorgrams to correct for signal drift.

-

Align the curves to the baseline and inter-step correct to the dissociation step.

-

Fit the processed curves to a suitable binding model (e.g., 1:1 binding model for simple interactions) to calculate the ka, kd, and Kd values.

-

Experimental Protocol: Pseudovirus Neutralization Assay

This assay measures the ability of a compound to inhibit the entry of a non-replicating virus (pseudovirus) expressing the SARS-CoV-2 Omicron BA.1 spike protein into host cells expressing the ACE2 receptor.[9]

Materials:

-

HEK293T-ACE2 cells (or other ACE2-expressing cell line).

-

Omicron BA.1 spike-pseudotyped lentivirus or VSV expressing a reporter gene (e.g., Luciferase or GFP).

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Synthesized compounds.

-

Luciferase assay reagent.

Procedure:

-

Cell Seeding: Seed HEK293T-ACE2 cells in a 96-well white, clear-bottom plate at a density of 1-2 x 10⁴ cells per well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Add the diluted compounds to the cells.

-

Infection: Add the Omicron BA.1 pseudovirus to each well at a pre-determined multiplicity of infection (MOI). Include "virus only" (positive control) and "cells only" (negative control) wells.

-

Incubation: Incubate the plates for 48-72 hours at 37°C.

-

Quantification:

-

If using a luciferase reporter, lyse the cells and add luciferase substrate according to the manufacturer's protocol.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration relative to the "virus only" control.

-

Plot the percentage of inhibition against the log of the compound concentration and fit the data to a dose-response curve to determine the half-maximal effective concentration (EC₅₀).

-

Summary of Quantitative Data

Several small molecules have been identified that inhibit the Omicron variant. The table below summarizes the antiviral activity of selected compounds against SARS-CoV-2, with a focus on the Omicron variant where data is available.

| Compound ID | Target | Assay Type | Cell Line | Variant | Activity (EC₅₀/IC₅₀) | Citation |

| Hybrid 17 | Spike Protein | Cytopathic Effect (CPE) Inhibition | Vero E6 | Omicron | 75.98 nM (IC₅₀) | [10] |

| C8.2 | Spike-ACE2 Interaction | Pseudovirus Neutralization | BHK21-hACE2 | Omicron BA.1 | 9.3 µM (EC₅₀) | [9] |

| Ciprofloxacin Derivative 5 | Spike Protein | Biolayer Interferometry (BLI) | N/A | Omicron (in-silico) | Kd confirmed experimentally | [4][11] |

| DRI-C23041 | Spike-ACE2 Interaction | Pseudovirus Neutralization | HEK293T-hACE2 | Omicron (B.1.1.529) | Low µM (IC₅₀ < 10 µM) | [12][13] |

Conclusion